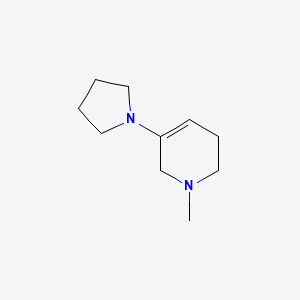
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both pyrrolidine and tetrahydropyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents such as methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Tetrahydropyridine: Another nitrogen-containing heterocycle with potential pharmacological properties.
Indole Derivatives: Compounds containing an indole ring, known for their diverse biological activities.
Uniqueness
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of pyrrolidine and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Propiedades
Número CAS |
61282-81-3 |
|---|---|
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-methyl-5-pyrrolidin-1-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-11-6-4-5-10(9-11)12-7-2-3-8-12/h5H,2-4,6-9H2,1H3 |
Clave InChI |
GFGMLTYGCVOUFX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
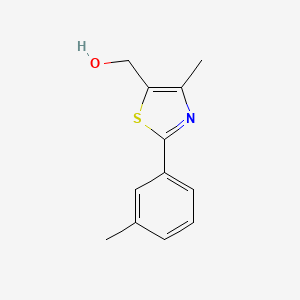
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
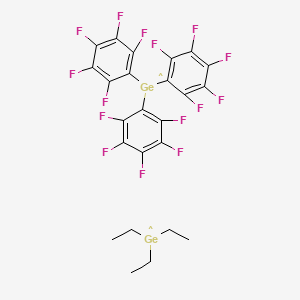
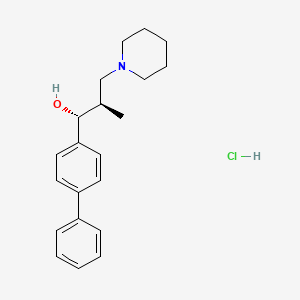
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

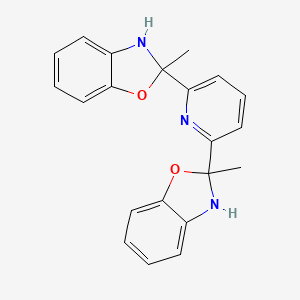
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
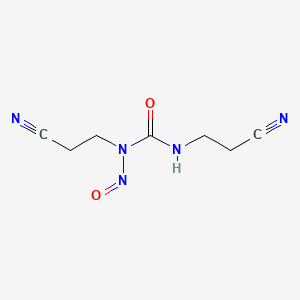
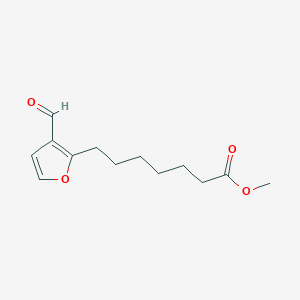
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
